molecular formula C15H15N B14447601 3-Methyl-4-stilbenamine CAS No. 73928-04-8

3-Methyl-4-stilbenamine

Katalognummer: B14447601
CAS-Nummer: 73928-04-8
Molekulargewicht: 209.29 g/mol
InChI-Schlüssel: DIUWMHRBWCFTSX-BQYQJAHWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Methyl-4-stilbenamine is an organic compound that belongs to the class of stilbenes, which are characterized by the presence of a 1,2-diphenylethylene structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-stilbenamine typically involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out at room temperature, making it an efficient method for synthesizing this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated systems and advanced catalysts can further enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

3-Methyl-4-stilbenamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of aldehydes or ketones, while reduction can result in the formation of primary or secondary amines.

Wissenschaftliche Forschungsanwendungen

3-Methyl-4-stilbenamine has a wide range of applications in scientific research, including:

Vergleich Mit ähnlichen Verbindungen

3-Methyl-4-stilbenamine can be compared with other similar compounds, such as:

    Stilbene: The parent compound of the stilbene family, known for its use in the production of dyes and optical brighteners.

    4-Methylstilbene: A derivative of stilbene with similar chemical properties but different applications.

    4-Aminostilbene:

These compounds share similar structural features but differ in their specific functional groups and applications, highlighting the unique properties and potential of this compound.

Eigenschaften

73928-04-8

Molekularformel

C15H15N

Molekulargewicht

209.29 g/mol

IUPAC-Name

2-methyl-4-[(E)-2-phenylethenyl]aniline

InChI

InChI=1S/C15H15N/c1-12-11-14(9-10-15(12)16)8-7-13-5-3-2-4-6-13/h2-11H,16H2,1H3/b8-7+

InChI-Schlüssel

DIUWMHRBWCFTSX-BQYQJAHWSA-N

Isomerische SMILES

CC1=C(C=CC(=C1)/C=C/C2=CC=CC=C2)N

Kanonische SMILES

CC1=C(C=CC(=C1)C=CC2=CC=CC=C2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.